1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
Overview
Description
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is an organic compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a pyrazole ring substituted with an amine group
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts:
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperidine derivatives, which can then be functionalized to introduce the pyrazole ring.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazole ring, potentially forming hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Hydrazine derivatives of the pyrazole ring.
Substitution Products: Various substituted amine derivatives.
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting cognitive functions .
Comparison with Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound features a similar piperidine ring but lacks the pyrazole ring, making it less versatile in certain reactions.
4-(4-Methylpiperidin-1-yl)aniline: This compound has a similar piperidine ring but is substituted with an aniline group instead of a pyrazole ring.
Uniqueness: 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZKGLWPRJOMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693379 | |
Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-36-5 | |
Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.